molecular formula C7H15ClN2O2 B2526076 Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride CAS No. 2551119-41-4

Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2526076
CAS No.: 2551119-41-4
M. Wt: 194.66
InChI Key: CHKBUBNDEYZAMV-UHFFFAOYSA-N
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Description

Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl. It is known for its unique structure, which includes a cyclobutane ring and a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride typically involves the reaction of ethyl cyclobutane-1-carboxylate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted cyclobutane derivatives .

Scientific Research Applications

Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride is unique due to its combination of a cyclobutane ring and a hydrazine functional group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-11-6(10)7(9-8)4-3-5-7;/h9H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKBUBNDEYZAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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